molecular formula C11H12N2O B15070307 8-Methoxy-4-methylquinolin-2-amine

8-Methoxy-4-methylquinolin-2-amine

Cat. No.: B15070307
M. Wt: 188.23 g/mol
InChI Key: UEMAWPNGJNOWLV-UHFFFAOYSA-N
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Description

8-Methoxy-4-methylquinolin-2-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of infectious diseases such as malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methylquinolin-2-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Another approach is the Friedländer synthesis, which uses 2-aminobenzaldehyde and ketones under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infectious diseases such as malaria and leishmaniasis.

    Industry: Used in the development of dyes, agrochemicals, and other industrial products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups at positions 8 and 4, respectively, contribute to its unique pharmacological profile and make it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-methoxy-4-methylquinolin-2-amine

InChI

InChI=1S/C11H12N2O/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13)

InChI Key

UEMAWPNGJNOWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N

Origin of Product

United States

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